(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate
Overview
Description
(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methoxyamino group, and a methanesulfonate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Methoxyamino Group: The methoxyamino group is introduced via a reaction with methoxyamine hydrochloride.
Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyamino group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, replacing the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products include oximes or nitroso compounds.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable intermediates.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry
Industrially, this compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group during synthetic transformations and can be removed under acidic conditions. The methoxyamino group can participate in various reactions, forming stable intermediates that facilitate further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutan-2-yl methanesulfonate
- (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-aminobutan-2-yl methanesulfonate
Uniqueness
The presence of both the methoxyamino group and the methanesulfonate ester in (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate makes it unique compared to similar compounds. These functional groups provide additional reactivity and versatility in synthetic applications, allowing for the formation of a wider range of derivatives and intermediates.
Biological Activity
(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₉N₃O₅S |
Molecular Weight | 351.39 g/mol |
CAS Number | 959580-86-0 |
Appearance | White to off-white powder |
Solubility | Soluble in methanol and DMSO |
Synthesis
The synthesis of this compound typically involves standard peptide coupling techniques. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, allowing for selective reactions at other sites on the molecule.
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis. Its mechanism may involve the inhibition of specific kinases involved in cell cycle regulation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. This effect is likely due to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can modulate inflammatory pathways, potentially reducing cytokine release in activated immune cells.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antitumor Effects : A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various Boc-protected amino acid derivatives. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Antimicrobial Activity Assessment : Research reported in Antimicrobial Agents and Chemotherapy highlighted that methanesulfonate derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Research Findings
Recent findings have expanded our understanding of the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that the compound can effectively inhibit cell growth in various cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the cell type .
- In Vivo Studies : Animal models treated with this compound demonstrated a reduction in tumor size and improved survival rates compared to control groups .
Properties
IUPAC Name |
[(2S,3S)-4-(methoxyamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutan-2-yl] methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O7S/c1-7(20-21(6,16)17)8(9(14)13-18-5)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKUEISZGLHBIM-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)NOC)NC(=O)OC(C)(C)C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857984 | |
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80575-79-7 | |
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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